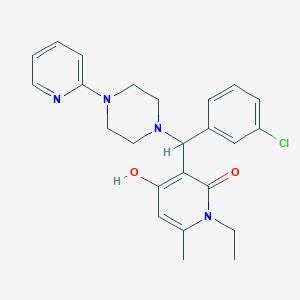

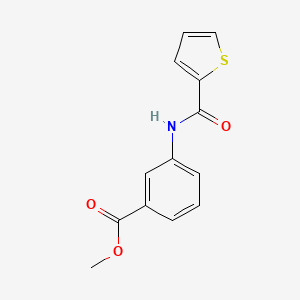

![molecular formula C11H10N2O3S B2723451 2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 929973-48-8](/img/structure/B2723451.png)

2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid” is a chemical compound that contains an oxadiazole ring, which is a heterocyclic compound essentially made up of one oxygen atom, two nitrogen atoms, and two carbon atoms . The compound is a solid in form .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCc1noc(n1)-c2cccc(c2)C(O)=O . The InChI representation is 1S/C10H8N2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) . Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula isC10H8N2O3 and it has a molecular weight of 204.18 . The compound’s specific melting point, boiling point, and other physical properties are not provided in the retrieved sources.

科学的研究の応用

Corrosion Inhibition

A study explores the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid, highlighting the potential of oxadiazole derivatives in protecting metals from corrosion. These inhibitors show protective layer formation on mild steel, suggesting that similar compounds, including those with benzoic acid moieties, could serve as effective corrosion inhibitors in acidic environments (Ammal, Prajila, & Joseph, 2018).

Synthesis of Novel Heterocyclic Systems

Another study involves the synthesis of novel heterocyclic systems through reactions of 2-sulfanylbenzoic acid with α,α′-dihalo ketones. This demonstrates the compound's utility in creating new molecular structures with potential biological activity (Tokareva et al., 2011).

Catalytic Applications

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a compound related to the sulfanyl benzoic acid derivatives, is used as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), indicating the role of sulfanyl compounds as effective catalysts in organic synthesis (Tayebi et al., 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzoic acid and 1,3,4-oxadiazole have been explored for their potential as antimicrobial, antidiabetic, and antitubercular agents. These studies underscore the significance of structural variations in benzoic acid derivatives, including sulfanyl substitutions, for enhancing biological activity and developing new therapeutic agents (Vijayan, Pt, & Pn, 2021); (Fathima et al., 2021).

作用機序

Target of Action

Compounds containing the 1,2,4-oxadiazole moiety have been found to exhibit anti-infective properties . They have been synthesized as potential anti-bacterial, anti-viral, and anti-leishmanial agents .

Mode of Action

The electronegative nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can serve as hydrogen bond acceptors .

Biochemical Pathways

Many anti-infective agents work by disrupting essential biochemical pathways in the infectious agent, such as dna replication, protein synthesis, or cell wall synthesis .

Result of Action

The desired result of anti-infective therapy is usually the inhibition of growth or the killing of the infectious agent .

特性

IUPAC Name |

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUGXMHODPLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

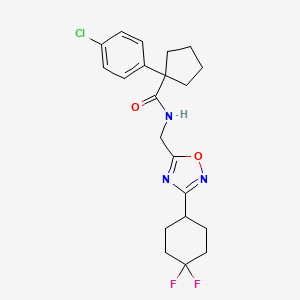

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/structure/B2723371.png)

![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)

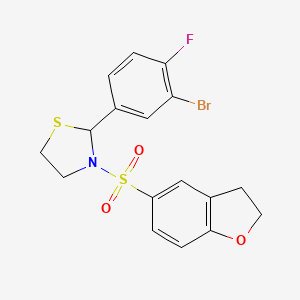

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)

![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B2723380.png)

![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)

![3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2723384.png)

![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)

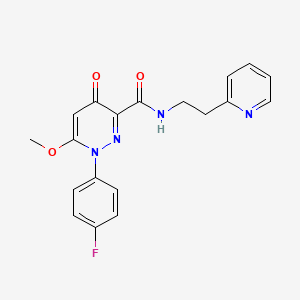

![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)